3-Chloroaniline

Description

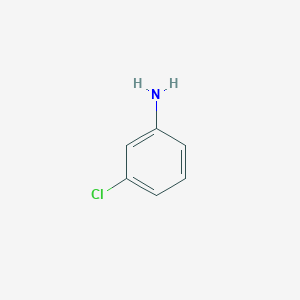

Structure

3D Structure

Properties

IUPAC Name |

3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPCRKVUWYDDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN, Array | |

| Record name | M-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104350-18-7, 141-85-5 (hydrochloride) | |

| Record name | Benzenamine, 3-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104350-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0024761 | |

| Record name | 3-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-chloroaniline is a colorless to light amber liquid with a sweet odor. (NTP, 1992), Colorless to light amber, tends to darken during storage; [HSDB], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR. | |

| Record name | M-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

446.9 °F at 760 mmHg (NTP, 1992), 230.5 °C | |

| Record name | M-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

255 °F (NTP, 1992), 255 °F, 118 °C c.c. | |

| Record name | M-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in most common organic solvents, Miscible in ethanol, ether, and acetone, In water, 5,400 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.6 | |

| Record name | M-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.216 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2150 at 22 °C/4 °C, Relative density (water = 1): 1.216 | |

| Record name | M-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.4 | |

| Record name | M-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.1 mmHg at 86 °F ; 1 mmHg at 146.3 °F; 760 mmHg at 443.3 °F (NTP, 1992), 0.06 [mmHg], 0.066 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 9 | |

| Record name | M-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to light amber, tends to darken during storage | |

CAS No. |

108-42-9 | |

| Record name | M-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GKR52SKIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

13.5 °F (NTP, 1992), -10.4 °C, -10 °C | |

| Record name | M-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

3-Chloroaniline CAS number and properties

An In-depth Technical Guide to 3-Chloroaniline

CAS Number: 108-42-9

This technical guide provides a comprehensive overview of this compound (CAS No. 108-42-9), a significant chemical intermediate in the manufacturing of pharmaceuticals, dyes, and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety.

Chemical and Physical Properties

This compound is a colorless to pale yellow or brown liquid that tends to darken upon exposure to air and light.[3][4][5][6] It possesses a characteristic sweet or amine-like odor.[3][4][5][6] The compound is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, diethyl ether, acetone, and benzene, as well as in acid solutions.[3][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108-42-9 | [8] |

| Molecular Formula | C6H6ClN | [8] |

| Molecular Weight | 127.57 g/mol | [8] |

| Appearance | Colorless to light amber liquid | [3][4] |

| Melting Point | -11 to -9 °C | [3][7] |

| Boiling Point | 230-231 °C (at 760 mmHg) | [3][8] |

| 95-96 °C (at 11 mmHg) | [3][7] | |

| Density | 1.206 g/mL at 25 °C | [3][7] |

| Vapor Pressure | 1 mmHg at 63.5 °C | |

| Flash Point | 118 °C (closed cup) | |

| Water Solubility | 6.8 g/L at 20 °C | [7][8] |

| Refractive Index (n20/D) | 1.594 | [3][7] |

| pKa | 3.46 at 25 °C | [7] |

| log Kow (Octanol/Water Partition Coefficient) | 1.88 | [5] |

| EC Number | 203-581-0 | |

| Beilstein Registry Number | 605969 | [8] |

| InChI Key | PNPCRKVUWYDDST-UHFFFAOYSA-N | [8] |

| SMILES | NC1=CC=CC(Cl)=C1 | [8] |

Spectral Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectra available for the compound and its hydrochloride salt. | [5][9] |

| ¹³C NMR | Chemical shift data is available. | [10] |

| Mass Spectrometry (MS) | GC-MS data is available for analysis. | [11] |

| Infrared (IR) Spectroscopy | Spectra available. | |

| Near IR Spectroscopy | Spectra available. | |

| Raman Spectroscopy | Spectra available. | [12] |

Synthesis and Manufacturing

The primary industrial method for synthesizing this compound is through the reduction of m-nitrochlorobenzene.[4][7][13] This process can be achieved using iron powder in the presence of ferrous sulfate or through catalytic hydrogenation.[7] Low-pressure hydrogenation using noble metal and/or noble metal sulfide catalysts is a common approach, with the addition of metal oxides to prevent dehalogenation, achieving yields of approximately 98%.[3][6]

Another documented laboratory-scale synthesis involves the hydrodechlorination of 2,4,5-trichloroaniline.[14]

References

- 1. This compound: Applications in the Chemical Industry, Production Methods and Toxic Properties_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 108-42-9 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 108-42-9 [m.chemicalbook.com]

- 7. This compound [chembk.com]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. This compound HYDROCHLORIDE(141-85-5) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(108-42-9) 1H NMR spectrum [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Physical and Chemical Properties of 3-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroaniline (CAS No. 108-42-9) is an important chemical intermediate belonging to the class of halogenated aromatic amines.[1] It is a chlorinated derivative of aniline and finds extensive application as a precursor in the synthesis of various commercial products, including azo dyes, pigments, agricultural chemicals, and pharmaceuticals.[2][3] Notably, it serves as an intermediate in the production of the diuretic and antihypertensive drug hydrochlorothiazide, as well as in the synthesis of novel COX-2 inhibitors and serotonin 5-HT2A/5-HT2C receptor ligands for potential obesity treatments.[3] At room temperature, this compound presents as a colorless to light amber or pale yellow liquid, which has a tendency to darken upon exposure to air and light.[4][5][6] This guide provides a comprehensive overview of its physical and chemical properties, experimental methodologies for their determination, and key reactivity profiles relevant to research and development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various synthetic protocols.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClN | [4][7][8] |

| Molecular Weight | 127.57 g/mol | [4][7] |

| Appearance | Colorless to light amber/pale yellow liquid. Tends to darken on storage. | [4][5][9] |

| Odor | Characteristic sweet or amine-like odor. | [3][4][5] |

| Melting Point | -11 to -9 °C | [3][10][11] |

| Boiling Point | 230-231 °C (at 760 mmHg) | [5][10] |

| 95-96 °C (at 11 mmHg) | [3][11][12] | |

| Density | 1.206 g/mL at 25 °C | [3][11] |

| Refractive Index (n²⁰/D) | 1.594 | [3][10][11] |

| Vapor Pressure | 1 mmHg at 63.5 °C | [3][9][11] |

| 0.066 mmHg at 25 °C | [4][9] | |

| Flash Point | 118 °C (244.4 °F) - closed cup | [10] |

| Autoignition Temperature | Not available | |

| Water Solubility | 6.8 g/L at 20 °C | [2][3][9][12] |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, acetone, chloroform, and benzene. | [2][6] |

Table 2: Chemical and Reactivity Data of this compound

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [4][7][8] |

| CAS Number | 108-42-9 | [7] |

| pKa (conjugate acid) | 3.46 - 3.52 at 25 °C | [1][3][4][9] |

| log Kow (Octanol/Water Partition Coefficient) | 1.88 | [4] |

| Henry's Law Constant | 1.0 x 10⁻⁶ atm-m³/mol at 25 °C | [1][4] |

| Reactivity | Incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. | [3] |

| Stability | Sensitive to prolonged exposure to air and light; tends to darken.[3][5] Stable under normal conditions.[13] | |

| Hazardous Combustion Products | May produce toxic nitrogen oxides and chloride fumes upon burning. | [9] |

Experimental Protocols & Methodologies

The determination of the physicochemical properties of a compound like this compound involves standard analytical techniques. While specific experimental reports are proprietary, the following section outlines the general methodologies employed.

Determination of Melting and Boiling Points

-

Melting Point: Differential Scanning Calorimetry (DSC) is the modern standard. A small, weighed sample is heated in a controlled manner, and the heat flow to the sample is measured relative to a reference. The melting point is identified as the peak of the endothermic transition corresponding to the phase change from solid to liquid.

-

Boiling Point: Determined by distillation. The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. For substances that decompose at their atmospheric boiling point, vacuum distillation is used to determine the boiling point at a reduced pressure, as reported for this compound (e.g., 95-96 °C at 11 mmHg).[11]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Used to identify functional groups. A sample is exposed to infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule. The spectrum for this compound would show characteristic peaks for N-H stretching of the amine group, C-N stretching, C-Cl stretching, and C=C stretching of the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and chemical environment of the atoms. Both ¹H NMR and ¹³C NMR would be used. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum help identify the number and connectivity of protons on the aromatic ring.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. The NIST WebBook provides mass spectral data for this compound, which can be used for its identification.[7]

Solubility and Partition Coefficient Determination

-

Water Solubility: Typically measured using the shake-flask method. A surplus of this compound is mixed with a known volume of water and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined, often by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

log Kow (Octanol/Water Partition Coefficient): Also determined by the shake-flask method. A dilute solution of the compound is partitioned between n-octanol and water. After equilibration, the concentration of the analyte in both phases is measured to calculate the partition coefficient.

Key Synthetic and Reactivity Pathways

The utility of this compound as a chemical intermediate stems from its defined reactivity. The following diagrams illustrate its primary synthesis route and its role as a precursor in further chemical reactions.

Caption: A workflow diagram illustrating the synthesis of this compound.

The primary industrial synthesis of this compound involves the reduction of 3-nitrochlorobenzene.[3] This reaction is typically carried out using iron powder in the presence of a promoter like ferrous sulfate, achieving high yields.[3]

Caption: Logical relationships in the application of this compound.

As an aromatic amine, this compound's amino group can be readily diazotized and subsequently coupled to form azo compounds, which is fundamental to its use in the dye industry.[2][3] Its role as a building block in the synthesis of complex molecules like pharmaceuticals and herbicides underscores its importance in organic synthesis.[3]

Safety and Handling

This compound is classified as a toxic substance and requires careful handling.[14][15]

-

Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[14][15] The substance can cause the formation of methemoglobin, leading to cyanosis.[2][6]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[6][16] All work should be conducted in a well-ventilated area or under a chemical fume hood.[13][17]

-

Storage: Store in a cool, dry, well-ventilated area away from light, strong oxidizing agents, and acids.[2][6] The container should be kept tightly closed.[13][17] It is recommended to store under an inert gas atmosphere.[10]

-

Environmental Hazards: this compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[12][15][17] Avoid release to the environment.[17]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound CAS#: 108-42-9 [m.chemicalbook.com]

- 4. This compound | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 108-42-9 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. m-Chloroaniline [webbook.nist.gov]

- 8. This compound, 99% 5 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 108-42-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. This compound 99 108-42-9 [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. lobachemie.com [lobachemie.com]

- 14. carlroth.com [carlroth.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. carlroth.com [carlroth.com]

- 17. fishersci.com [fishersci.com]

3-Chloroaniline: A Comprehensive Technical Overview for Scientific Professionals

An in-depth examination of the molecular characteristics, analytical methodologies, and biological interactions of 3-Chloroaniline, a key intermediate in the chemical and pharmaceutical industries.

Core Molecular and Physicochemical Properties

This compound is an aromatic amine that presents as a colorless to light amber or pale yellow to brown liquid.[1][2] It is characterized by a sweet odor and has a tendency to darken upon exposure to air and light.[1][2] This compound is a crucial intermediate in the synthesis of various commercial products, including pharmaceuticals, azo dyes, pigments, and agricultural chemicals.[3][4]

Below is a summary of its key physicochemical properties:

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 108-42-9 | [4] |

| Molecular Formula | C6H6ClN | [4] |

| Molecular Weight | 127.57 g/mol | [5] |

| Melting Point | -11 to -9 °C | [6] |

| Boiling Point | 230-231 °C | [5] |

| Density | 1.206 g/mL at 25 °C | [6] |

| Water Solubility | 6.8 g/L at 20 °C | [6] |

| pKa | 3.52 | [7] |

| Refractive Index | n20/D 1.594 | [6] |

| Vapor Pressure | 1 mmHg at 63.5 °C | [7] |

Molecular Structure and Identification

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and an amino group at positions 1 and 3, respectively. This substitution pattern is also referred to as the meta- position.

Experimental Protocols

Synthesis of this compound

A common laboratory and industrial method for the synthesis of this compound is the reduction of 3-chloronitrobenzene.[3][4]

Reaction Scheme:

Detailed Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 3-chloronitrobenzene.

-

Reduction: The reduction can be achieved using several methods:

-

Using Iron powder: Add iron powder and a catalytic amount of an acid (e.g., hydrochloric acid) in water. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Catalytic Hydrogenation: Alternatively, the reduction can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel in a suitable solvent like ethanol or ethyl acetate. This is typically carried out in a hydrogenation apparatus under pressure.

-

-

Work-up: After the reaction is complete, cool the mixture and make it alkaline by adding a base (e.g., sodium hydroxide solution) to precipitate iron hydroxides (if using the iron powder method).

-

Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Analytical Methods

GC-MS is a robust method for the identification and quantification of this compound.

-

Sample Preparation: Samples, which can be from environmental matrices or reaction mixtures, are typically extracted with a suitable organic solvent.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: A temperature gradient is often employed, for example, starting at 60 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Detection: Scanning a mass range of m/z 40-300 or using selected ion monitoring (SIM) for higher sensitivity, targeting the molecular ion (m/z 127) and characteristic fragment ions.

-

HPLC is a versatile technique for the analysis of this compound, particularly in pharmaceutical formulations and environmental samples.

-

Mobile Phase: A mixture of acetonitrile or methanol and a buffer (e.g., phosphate buffer) is commonly used in a reversed-phase setup.

-

Stationary Phase: A C18 or C8 column is typically employed.

-

Detection: UV detection is suitable, with the wavelength set at the absorbance maximum of this compound (around 239 nm).[8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Biological Activity and Signaling Pathways

This compound is not only a synthetic intermediate but also a compound of interest in toxicology and environmental science due to its biological effects.

Bacterial Degradation Pathway

Certain bacteria, such as Comamonas testosteroni, are capable of degrading this compound. The degradation process involves a series of enzymatic reactions. A study on Comamonas testosteroni revealed an orthocleavage degradation pathway.[9]

Impact on Bacterial Signaling

Exposure to this compound can influence bacterial signaling pathways. In Comamonas testosteroni, it has been observed to affect the cyclic dimeric GMP (c-di-GMP) signaling system, which is a key regulator of biofilm formation and motility in many bacteria.[9] Transcriptomic analysis has shown that exposure to this compound leads to the downregulation of genes responsible for c-di-GMP synthesis.[9]

Conclusion

This compound is a molecule of significant industrial importance with well-defined physicochemical properties. Its synthesis and analysis are routinely performed using established chemical and analytical techniques. Furthermore, emerging research into its biological interactions, particularly its degradation by microorganisms and its influence on bacterial signaling, highlights its relevance in the fields of environmental science and toxicology. This guide provides a foundational technical overview for researchers and professionals working with this compound, emphasizing its molecular characteristics, experimental methodologies, and biological significance.

References

- 1. This compound(108-42-9) 1H NMR spectrum [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound | 108-42-9 [chemicalbook.com]

- 5. This compound | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of this compound on the Biofilm Lifestyle of Comamonas testosteroni and Its Implications on Bioaugmentation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3-Chloroaniline in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chloroaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. Understanding its solubility profile in both aqueous and organic media is critical for its application in chemical synthesis, purification processes, and formulation development. This document summarizes available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents logical workflows for solubility testing.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in a given solvent. For this compound, a substituted aromatic amine, its solubility is governed by the interplay between the polar amino group (-NH₂) and the nonpolar chlorophenyl ring. The principle of "like dissolves like" is a key determinant of its solubility profile. The amino group can engage in hydrogen bonding with protic solvents, while the aromatic ring favors interactions with nonpolar or weakly polar organic solvents.

Quantitative Solubility Data

The following tables summarize the known quantitative and qualitative solubility of this compound in water and a range of common organic solvents.

Table 1: Solubility of this compound in Water

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | H₂O | 20 | 6.8[1][2][3][4][5] | ~0.053 |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Data |

| Ethanol | C₂H₅OH | Miscible[6][7] | Fully miscible in all proportions[7] |

| Diethyl Ether | (C₂H₅)₂O | Miscible[6][7] | Fully miscible in all proportions[7] |

| Acetone | (CH₃)₂CO | Miscible[6][8] | Fully miscible in all proportions[7] |

| Benzene | C₆H₆ | Miscible[9] | Fully miscible in all proportions[7] |

| Chloroform | CHCl₃ | Soluble[1][10] | No specific data available |

| Hexane | C₆H₁₄ | Partially Soluble[7] | ~50 g/L (estimated)[7] |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following protocol describes a generalized method for determining the solubility of a liquid compound like this compound in various solvents, based on the widely-used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system, as appropriate for the solvent and concentration range.

-

Volumetric flasks and other standard laboratory glassware.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An excess is ensured when a separate liquid phase of this compound is clearly visible after initial mixing.

-

Accurately add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the rate of dissolution. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved this compound.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility (S) of this compound in the solvent using the following formula, accounting for the dilution factor: S = (Concentration from analysis) x (Dilution factor)

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Safety Precautions: this compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility testing and the general solubility behavior of aromatic amines.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between this compound's structure and its solubility.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound [chembk.com]

- 3. Cas 108-42-9,this compound | lookchem [lookchem.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. This compound | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound (EVT-295577) | 108-42-9 [evitachem.com]

- 8. This compound | 108-42-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Page loading... [guidechem.com]

- 10. nbinno.com [nbinno.com]

3-Chloroaniline melting point and boiling point data

An In-depth Technical Guide to the Physical Properties of 3-Chloroaniline

This guide provides a comprehensive overview of the melting and boiling point data for this compound, targeted at researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for the determination of these critical physical properties and a logical workflow diagram to illustrate the process.

Physicochemical Data for this compound

This compound is a chemical intermediate used in the synthesis of various products, including pharmaceuticals, dyes, and pesticides. Its physical properties, such as melting and boiling points, are fundamental for its identification, purity assessment, and handling in a laboratory setting.

The following table summarizes the reported melting and boiling points for this compound from various sources.

| Physical Property | Value | Conditions |

| Melting Point | -11 to -9 °C[1][2][3] | - |

| -10 °C[4] | - | |

| Boiling Point | 230 °C[4] | At atmospheric pressure |

| 95-96 °C[1][2][3][5] | At 11 mmHg |

Note: Boiling points are highly dependent on ambient pressure. Data indicates a significant difference between the boiling point at atmospheric pressure and under reduced pressure.

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is crucial for compound characterization and purity verification.[6][7] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower the melting point and broaden the range.[6][8]

Melting Point Determination

This protocol describes the capillary method, a common and effective technique for determining the melting point of a solid organic compound.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Sample of this compound (as it is a liquid at room temperature, it would need to be cooled to solidify before a melting point can be taken)

Procedure:

-

Sample Preparation: If the sample is solid, finely crush it to a powder using a mortar and pestle.[9][10]

-

Capillary Packing: Invert a capillary tube (sealed end up) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample down to a height of 1-2 cm.[9][10]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer bulb is positioned correctly, level with the sample in the capillary.[6][9]

-

Heating:

-

For an unknown compound, a rapid initial heating (e.g., 10-20°C per minute) can be used to determine an approximate melting range.[11]

-

For a more accurate measurement, start heating at a slow, controlled rate (approximately 2°C per minute) when the temperature is about 10-15°C below the expected melting point.[6]

-

-

Data Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range from T1 to T2.

Boiling Point Determination

This protocol outlines the micro-boiling point determination method using a fusion tube and an inverted capillary.

Apparatus:

-

Small test tube (fusion tube)

-

Glass capillary tube (sealed at one end)

-

Heating apparatus (e.g., aluminum block or oil bath)[12][13]

-

Thermometer

-

Stand and clamp

Procedure:

-

Sample Preparation: Add a small amount (a few milliliters) of liquid this compound into the fusion tube.[14][15]

-

Capillary Insertion: Place a capillary tube into the fusion tube with the sealed end pointing upwards and the open end submerged in the liquid.[12][13]

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., paraffin oil) or place it in an aluminum block.[15]

-

Heating: Heat the apparatus slowly and uniformly. Stir the heating bath to ensure even heat distribution.[15]

-

Observation: As the liquid heats, air trapped in the capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13]

-

Data Recording: Note the temperature at which this rapid and continuous stream of bubbles is observed. This temperature is the boiling point of the liquid.[13]

-

Confirmation (Optional): Turn off the heat and allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube upon cooling is also the boiling point.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the key physical properties of a chemical sample like this compound.

Caption: Workflow for determining the melting and boiling points of a chemical compound.

References

- 1. This compound CAS#: 108-42-9 [m.chemicalbook.com]

- 2. This compound 99 108-42-9 [sigmaaldrich.com]

- 3. This compound | 108-42-9 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. 108-42-9 CAS | this compound | Amines & Amine Salts | Article No. 02732 [lobachemie.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. vernier.com [vernier.com]

- 8. athabascau.ca [athabascau.ca]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. byjus.com [byjus.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis of 3-Chloroaniline from 3-Chloronitrobenzene: An In-depth Technical Guide

Introduction

3-Chloroaniline is a crucial chemical intermediate in the production of a wide array of commercial products, including pharmaceuticals, azo dyes, pigments, and agricultural chemicals such as herbicides and insecticides.[1] Its synthesis is a topic of significant interest for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. The most common and industrially viable route to this compound is through the reduction of 3-chloronitrobenzene. This technical guide provides a comprehensive overview of the primary synthetic methodologies for this transformation, complete with comparative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

The reduction of the nitro group in 3-chloronitrobenzene to an amine is the core of this synthesis. Several methods have been developed to achieve this transformation efficiently, with the choice of method often depending on factors such as scale, cost, desired purity, and available equipment. The most prominent methods include catalytic hydrogenation, the Bechamp reduction using iron and acid, and reduction with stannous chloride. Each of these methods offers a unique set of advantages and challenges in terms of reaction conditions, yield, and selectivity.

This guide is intended to serve as a practical resource for laboratory and industrial applications, providing the necessary data and procedures to enable the successful synthesis of this compound from 3-chloronitrobenzene.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route for the reduction of 3-chloronitrobenzene to this compound is a critical decision that impacts the efficiency, cost-effectiveness, and environmental footprint of the process. The following table summarizes the key quantitative parameters for the most common reduction methods, providing a basis for comparison.

| Parameter | Catalytic Hydrogenation | Bechamp Reduction (Fe/HCl) | Stannous Chloride (SnCl₂) Reduction |

| Primary Reagents | H₂ gas, Catalyst (e.g., Pt/C, Pd/C) | Iron powder, Hydrochloric acid | Stannous chloride dihydrate, Hydrochloric acid |

| Catalyst | Noble metals (Pt, Pd) on carbon support | Not applicable (reagent-based) | Not applicable (reagent-based) |

| Typical Solvent | Ethanol | Ethanol/Water | Ethanol |

| Temperature | Ambient to 80°C[2] | 60°C to reflux | 70°C to reflux[3] |

| Pressure | Atmospheric to 1.0 MPa[4][5] | Atmospheric | Atmospheric |

| Reaction Time | 1 - 10 hours[4][6] | 1 hour to several hours | 1.5 - 2 hours[3] |

| Reported Yield | ~98%[1] | High (specific yield varies) | ~90%[3] |

| Key Advantages | High yield, clean reaction, catalyst can be recycled. | Low cost of reagents. | Mild reaction conditions, high selectivity. |

| Key Disadvantages | Cost of noble metal catalysts, requires specialized pressure equipment. | Formation of large amounts of iron sludge waste.[7] | Stoichiometric use of tin salts leads to metal waste. |

| Selectivity | Good to excellent, but dehalogenation can be a side reaction.[8] | Generally good. | Excellent, minimal dehalogenation.[3] |

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful replication of synthetic procedures. This section provides step-by-step methodologies for the key experiments discussed.

Catalytic Hydrogenation using a Platinum-on-Carbon Catalyst

This procedure is a representative example of a lab-scale catalytic hydrogenation for the synthesis of this compound.

Materials:

-

3-Chloronitrobenzene

-

Ethanol

-

Platinum on activated carbon (Pt/C) catalyst (e.g., 0.3 wt% Pt)[4]

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) for inerting

-

Standard laboratory glassware for hydrogenation (e.g., Parr shaker or a three-necked flask with a gas burette)

-

Filtration apparatus

Procedure:

-

Catalyst Preparation and Reactor Setup: In a suitable hydrogenation reactor (e.g., a 50 mL three-necked flask), add the Pt/C catalyst (0.15 g).[4] Seal the reactor and connect it to a vacuum line and a hydrogen source.

-

Inerting the System: Evacuate the reactor and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Introduce 10 mL of ethanol into the reactor.

-

Catalyst Activation: Stir the catalyst suspension under a hydrogen atmosphere at 303 K (30°C) for 1 hour to activate the catalyst.[4]

-

Reactant Addition: Prepare a solution of 3-chloronitrobenzene (4 x 10⁻³ mole) in 10 mL of ethanol. Inject this solution into the reactor.

-

Hydrogenation Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., atmospheric or up to 1.0 MPa).[4][5] Maintain the reaction temperature at 303 K (30°C) with vigorous stirring. Monitor the hydrogen uptake using a gas burette. The reaction is typically complete when hydrogen consumption ceases.

-

Reaction Work-up: Once the reaction is complete, vent the excess hydrogen and purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite or a similar filter aid to remove the Pt/C catalyst. Wash the filter cake with a small amount of ethanol to recover any residual product.

-

Product Isolation: The filtrate contains the this compound in ethanol. The solvent can be removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Bechamp Reduction using Iron and Hydrochloric Acid

The Bechamp reduction is a classic method for the reduction of aromatic nitro compounds.[9]

Materials:

-

3-Chloronitrobenzene

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium hydroxide or sodium carbonate solution for neutralization

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place iron powder and ethanol.

-

Initiation of Reaction: Heat the mixture to 60°C.

-

Addition of Reactants: Add a solution of 3-chloronitrobenzene in ethanol to the flask. From the dropping funnel, add concentrated hydrochloric acid dropwise to the stirred mixture.

-

Reaction: After the addition is complete, heat the mixture to reflux for 1 hour.

-

Neutralization: Cool the reaction mixture and neutralize it by the careful addition of a sodium hydroxide or sodium carbonate solution until the solution is basic.

-

Product Isolation: The product can be isolated from the reaction mixture by steam distillation or by filtering off the iron sludge and then extracting the filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The resulting crude this compound is then purified by fractional distillation under reduced pressure. The fraction boiling at approximately 230.5°C at atmospheric pressure corresponds to this compound.

Reduction using Stannous Chloride (SnCl₂)

This method offers a high-yield and selective route to this compound under mild conditions. The following protocol is adapted from a similar reduction.[3]

Materials:

-

3-Chloronitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

-

Sodium hydroxide solution (e.g., 2N)

-

Dichloromethane or ethyl acetate for extraction

-

Standard laboratory glassware

Procedure:

-

Preparation of Reducing Agent Solution: In a 3-necked round-bottom flask equipped with an overhead stirrer and a reflux condenser, add tin(II) chloride dihydrate, ethanol, and concentrated hydrochloric acid. Stir and heat the mixture to 70°C to obtain a clear solution.[3] For a 0.48 mol scale of the nitro compound, approximately 1.90 mol of SnCl₂·2H₂O, 1250 mL of ethanol, and 250 mL of concentrated HCl can be used as a reference.[3]

-

Addition of 3-Chloronitrobenzene: To the hot solution, add 3-chloronitrobenzene portion-wise over a period of about 30 minutes, maintaining a gentle reflux.[3]

-

Reaction: After the addition is complete, continue to heat the mixture at reflux for approximately 1.5 hours. Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.[3]

-

Precipitation of the Product Salt: Add water to the reaction mixture and allow it to cool to room temperature. The product, this compound hydrochloride, will precipitate as a white solid.[3]

-

Isolation of the Hydrochloride Salt: Collect the solid by vacuum filtration and wash it with water to remove inorganic salts. The product can be dried at this stage.

-

Conversion to Free Base: To obtain the free base, the this compound hydrochloride salt is treated with a 2N sodium hydroxide solution until the pH is approximately 12.[10]

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to afford this compound as an off-white solid or pale-yellow liquid.[10] Further purification can be achieved by recrystallization or vacuum distillation.

Synthesis Pathway Visualization

The following diagram illustrates the overall synthetic transformation from 3-chloronitrobenzene to this compound, highlighting the different reduction methodologies.

Caption: Synthesis pathways for this compound from 3-chloronitrobenzene.

Conclusion

The synthesis of this compound from 3-chloronitrobenzene can be effectively achieved through several reduction methods, with catalytic hydrogenation, the Bechamp reduction, and stannous chloride reduction being the most prominent. Catalytic hydrogenation offers high yields and cleaner reaction profiles, making it attractive for industrial applications, despite the cost of noble metal catalysts. The Bechamp reduction provides a low-cost alternative, though it generates significant iron waste. Stannous chloride reduction is a highly selective and mild laboratory method but is less atom-economical for large-scale production due to the stoichiometric use of tin.

The choice of a specific synthetic route will ultimately depend on a careful evaluation of the factors outlined in this guide, including scale, cost, safety, and environmental considerations. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries to make informed decisions and successfully implement the synthesis of this important chemical intermediate.

References

- 1. This compound | 108-42-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. Selective hydrogenation of p -chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04700B [pubs.rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

The Versatile Role of 3-Chloroaniline in Modern Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroaniline, a halogenated aromatic amine, serves as a pivotal building block in the synthesis of a diverse array of commercially significant organic compounds. Its unique chemical reactivity, stemming from the interplay of the amino and chloro substituents on the benzene ring, makes it an indispensable intermediate in the production of agrochemicals, pharmaceuticals, and dyes. This technical guide provides an in-depth exploration of the key applications of this compound in chemical synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Core Applications of this compound

The industrial utility of this compound is primarily centered on three key sectors:

-

Agrochemicals: It is a crucial precursor for the synthesis of herbicides, most notably chlorpropham.

-

Pharmaceuticals: this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including diuretics like hydrochlorothiazide and psychoactive drugs such as trazodone. It has also been explored in the development of novel COX-2 inhibitors.

-

Dyes and Pigments: The diazotization of this compound allows for its use in the production of a wide range of azo dyes, which are valued for their vibrant colors and stability.

The following sections will delve into the specific synthetic applications of this compound in these areas, providing detailed experimental methodologies and quantitative data where available.

Agrochemicals: Synthesis of Chlorpropham

Chlorpropham is a widely used herbicide and plant growth regulator. Its synthesis from this compound is a straightforward and high-yielding process.

Experimental Protocol: Synthesis of Chlorpropham

This protocol is adapted from a patented industrial method for the production of chlorpropham.

Reaction Scheme:

Methodology:

-

In a suitable reaction vessel, 129g of this compound is added to 350g of a 14% aqueous solution of sodium hydroxide.

-

The mixture is cooled to below 40°C.

-

Under these cooled conditions, 130g of isopropyl chloroformate is added dropwise.

-

After the addition is complete, the reaction mixture is heated to 60°C and maintained at this temperature for one hour with stirring.

-

Following the insulation period, the reaction solution is neutralized to a pH of 7 by the dropwise addition of a 60% dilute sulfuric acid solution.

-

Deionized water is then added to the mixture, which is subsequently washed and allowed to separate into layers.

-

The lower organic layer, containing the crude chlorpropham, is collected.

-

The crude product is then dehydrated to yield the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield of Crude Product | 213.5g | [1] |

| Yield of Final Product | 210.5g | [1] |

| Purity | 99.5% | [1] |

| Overall Yield | 98.03% | [1] |

Synthetic Workflow for Chlorpropham

Caption: Synthesis of Chlorpropham from this compound.

Pharmaceuticals: A Versatile Intermediate

This compound is a key starting material for a range of pharmaceuticals, demonstrating its importance in drug development.

Synthesis of Hydrochlorothiazide

Hydrochlorothiazide is a diuretic medication commonly used to treat high blood pressure and swelling due to fluid build-up. The synthesis is a multi-step process starting from this compound.

Reaction Scheme:

Experimental Protocol:

This protocol is based on a method described in a US Patent.[2]

Methodology:

-